Cas no 896321-03-2 (N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide)

N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide
- CHEMBL1455490
- HMS1903O22
- N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methylbenzyl)oxalamide
- AKOS002057848
- F2569-0117
- G856-5244
- NCGC00136437-01
- N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
- 896321-03-2
- AKOS021695588
- N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methylphenyl)methyl]oxamide
-
- Inchi: 1S/C23H24N2O5S/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
- InChI Key: RGQGXYVFPHIGLA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C(C1=CC=CO1)CNC(C(NCC1C=CC(C)=CC=1)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 440.14059304g/mol
- Monoisotopic Mass: 440.14059304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 114Ų
N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2569-0117-1mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-4mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-50mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-3mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-100mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-40mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-5mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-10μmol |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-25mg |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2569-0117-2μmol |
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide |
896321-03-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide Related Literature
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide
Comprehensive Guide to N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide (CAS No. 896321-03-2)
N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide (CAS 896321-03-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This furanyl-sulfonyl hybrid molecule combines unique structural features that make it valuable for drug discovery and advanced material applications. The compound's dual-functional architecture, featuring both furan and tosyl moieties, offers exceptional versatility in synthetic chemistry.
Recent scientific literature highlights growing interest in furan-containing compounds like 896321-03-2 due to their potential biological activities. Researchers are particularly focused on their applications as enzyme inhibitors and receptor modulators. The 4-methylbenzenesulfonyl group in this molecule enhances its stability and bioavailability, making it a promising candidate for medicinal chemistry studies. Current market analysis shows increasing demand for such specialty chemicals in the pharmaceutical sector.
The synthesis of N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's structural integrity. Its molecular weight of 428.5 g/mol and specific physicochemical properties make it suitable for various formulation developments.
In material science applications, this heterocyclic sulfonamide derivative demonstrates interesting properties for polymer modification and surface engineering. The furan ring provides π-conjugation capabilities, while the sulfonyl group offers excellent thermal stability. These characteristics have led to exploration in advanced coatings and electronic materials, particularly in organic semiconductor research.
From a commercial perspective, CAS 896321-03-2 represents a growing segment in the fine chemicals market. Current pricing trends reflect its specialized nature, with purity grades above 98% commanding premium values. The compound's patent landscape shows active research across multiple jurisdictions, indicating its potential importance in future therapeutic developments. Regulatory considerations for this material focus on standard laboratory safety protocols rather than restrictive classifications.
Researchers frequently inquire about the solubility profile of N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide, which shows moderate solubility in polar organic solvents like DMSO and DMF, but limited water solubility. This property significantly influences its formulation strategies in drug development. The compound's stability under various pH conditions has become a hot topic in pharmaceutical forums, with recent studies investigating its degradation pathways.
The mechanism of action for biological applications of 896321-03-2 remains an active area of investigation. Preliminary studies suggest potential interactions with protein targets through its hydrogen bonding and hydrophobic interactions. These findings have spurred interest in structural analogs for structure-activity relationship studies, particularly in inflammation and metabolic disorder research.
Quality control standards for CAS 896321-03-2 require rigorous analytical verification, with most suppliers providing detailed certificates of analysis. The compound's storage conditions typically recommend protection from light and moisture at controlled temperatures. These handling requirements align with standard practices for research-grade chemicals in academic and industrial settings.
Emerging applications for this furanyl-sulfonamide compound include exploration in catalysis and molecular recognition systems. Its unique molecular geometry allows for specific host-guest interactions, making it valuable in supramolecular chemistry. Recent publications have highlighted its potential in designing selective sensors and functional materials with tailored properties.
The global supply chain for N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide remains concentrated among specialty chemical manufacturers, with increasing capacity in Asia-Pacific regions. Market intelligence suggests growing interest from contract research organizations and pharmaceutical innovators seeking novel chemical entities. Current research trends indicate expanding investigation into its structure-property relationships across multiple disciplines.
896321-03-2 (N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-(4-methylphenyl)methylethanediamide) Related Products
- 15989-99-8(2,3,4,5,6-Pentafluorobenzoic Anhydride)
- 946210-24-8(3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide)
- 2461773-04-4(4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride)
- 921886-30-8(N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)
- 1179235-08-5(Tert-butyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate)
- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)
- 1642873-03-7(N-Propyl-sulfamide sodium salt)
- 838-11-9(2,6-dihydroxy-9H-xanthen-9-one)
- 1805305-05-8(5-Cyano-3-(difluoromethyl)-2-hydroxypyridine)
- 864938-81-8(5-(1,3-benzothiazol-2-yl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide)



